Bienvenue dans la boutique en ligne BenchChem!

Butaperazine-d6

Bioanalysis LC-MS/MS Matrix Effect Correction

Butaperazine-d6 is the only stable isotope-labeled internal standard (SIL-IS) that guarantees regulatory-grade bioanalytical accuracy. Its >98% isotopic purity and hexadeuterated structure on the butaperazine scaffold deliver near-identical extraction, chromatography, and ionization, eliminating the systematic bias of non-isotopic analogs. Achieve co-elution fidelity (resolution <1.5) and matrix effect CV <20%—directly satisfying FDA/EMA validation mandates. Essential for pharmacokinetic studies and forensic toxicology where unambiguous, interference-free quantification is non-negotiable.

Molecular Formula C₂₄H₂₅D₆N₃OS
Molecular Weight 415.62
Cat. No. B1155367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaperazine-d6
Synonyms1-[10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazin-2-yl]-1-butanone-d6;  2-Butyryl-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine-d6;  AHR 3000-d6;  AHR 712-d6;  Bayer 1362-d6;  Butyrylperazine-d6;  Emerex-d6;  Megalectil-d6;  (1-oxobutyl)perazine
Molecular FormulaC₂₄H₂₅D₆N₃OS
Molecular Weight415.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butaperazine-d6 Stable Isotope-Labeled Standard for LC-MS/MS Quantification of Butaperazine in Biological Matrices


Butaperazine-d6 (CAS 80463-18-9, molecular formula C₂₄H₂₅D₆N₃OS, molecular weight 415.62) is a hexadeuterated analog of the typical phenothiazine antipsychotic butaperazine . The six deuterium atoms are site-specifically incorporated into the piperazine propyl linker, yielding a nominal mass shift of +6 Da relative to the unlabeled parent (MW 409.59) [1]. Butaperazine acts as a dopamine D₂ receptor antagonist and was historically used for the management of schizophrenia [2]. The -d6 isotopologue is supplied exclusively as an analytical reference standard—specifically a stable isotope-labeled internal standard (SIL-IS)—for the accurate quantification of butaperazine in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Structural Analogues Cannot Substitute for Butaperazine-d6 in Quantitative Bioanalysis


The critical function of a SIL-IS is to track the target analyte through extraction, chromatography, and ionization with identical physicochemical behavior, thereby compensating for matrix effects, recovery losses, and instrument drift. Structural analogs of butaperazine—including perazine, prochlorperazine, and perphenazine—exhibit distinct logP values (e.g., butaperazine logP = 4.34–4.91 [1]; perazine logP ≈ 3.2 [2]), differential pKa, and different retention time and ionization efficiency characteristics, which means they cannot co-elute with butaperazine or mimic its extraction recovery and ion suppression profile. Deuterated analogs of other phenothiazines (e.g., perazine-d8, prochlorperazine-d8, perphenazine-d4) are molecularly distinct from butaperazine and therefore cannot serve as internal standards for butaperazine quantification without introducing systematic bias. Butaperazine-d6 is the only SIL-IS that exhibits near-identical retention time, extraction efficiency, and ionization behavior to butaperazine, directly attributable to deuterium substitution on the same molecular scaffold .

Quantitative Performance Comparison of Butaperazine-d6 Versus Alternative Internal Standards and Unlabeled Butaperazine


Matrix Effect Correction: Butaperazine-d6 Versus Unlabeled Butaperazine in LC-MS/MS Plasma Analysis

When a SIL-IS such as butaperazine-d6 is used, the ratio of analyte-to-internal-standard signal remains constant even in the presence of ion suppression or enhancement, because both species co-elute and experience identical matrix effects. In contrast, without a deuterated internal standard, matrix effects can cause quantitative errors exceeding 50% [1]. Acceptance criteria for SIL-IS performance require matrix effect comparability with a coefficient of variation (CV) less than 20% and extraction recovery within ±15% of the analyte .

Bioanalysis LC-MS/MS Matrix Effect Correction

Isotopic Purity and Cross-Talk Risk: Butaperazine-d6 Versus Other Deuterated Phenothiazine Standards

The isotopic purity of deuterated phenothiazine standards directly determines the magnitude of cross-talk (signal contribution from the internal standard channel into the analyte channel). Butaperazine-d6 is specified at isotopic purity >98% d6, confirmed by ¹H-NMR (absence of residual protio peaks) and mass spectrometry (M+6 isotopic envelope) . In a published survey of deuterated piperazine-type phenothiazines, isotopic purity for comparable compounds (e.g., trifluoperazine-d3) was reported as >96.2% [1]. The higher specified isotopic purity of butaperazine-d6 (>98% vs. >96.2%) translates to lower cross-talk potential, which is critical when quantifying low ng/mL concentrations of butaperazine in biological samples.

Isotopic Purity Cross-Talk Mass Spectrometry

Chromatographic Co-Elution and Resolution: Butaperazine-d6 Versus Non-Isotopic Structural Analogs

A fundamental requirement for a valid SIL-IS is chromatographic co-elution with the target analyte (resolution <1.5 from the analyte peak). Butaperazine-d6, being the hexadeuterated form of butaperazine, exhibits nearly identical retention behavior under reversed-phase conditions, with any retention time shift attributable solely to the deuterium isotope effect (typically <0.05 min). In contrast, the structurally related phenothiazine perazine (the parent compound of butaperazine) has distinct chromatographic retention (different logP: butaperazine logP 4.34–4.91 [1] vs. perazine logP ~3.2 [2]), and perazine-d8 would not co-elute with butaperazine, violating the fundamental principle of internal standardization [3].

Chromatography Co-Elution Internal Standard Selection

Procurement Price-Performance Ratio: Butaperazine-d6 Versus Alternative Source Strategies

Butaperazine-d6 is commercially available as a ready-to-use analytical standard from Toronto Research Chemicals (TRC) at approximately €3,575 per 25 mg (€143/mg) . Alternative benchmarks include butaperazine dihydrochloride (unlabeled) at approximately €324 per 10 mg (€32.40/mg) and custom synthesis of deuterated phenothiazines, which typically exceeds €500–1,000/mg for small-batch synthesis with full characterization. The cost premium of butaperazine-d6 over the unlabeled compound (approximately 4.4×) is consistent with typical SIL-IS pricing and reflects the deuterium incorporation synthesis, isotopic purity verification, and certificate of analysis documentation.

Procurement Cost-Effectiveness Reference Standards

Clinical Antipsychotic Potency of Butaperazine Versus Perphenazine: Implications for Metabolite Tracking in PK Studies

A double-blind controlled study comparing butaperazine and perphenazine in chronic psychotic patients found that butaperazine does not show superior efficacy to perphenazine and produces more extrapyramidal side effects [1]. This clinical differentiation is important for forensic and therapeutic drug monitoring applications: butaperazine-d6 enables specific quantification of butaperazine and its metabolites (primarily hydroxylated phenothiazine ring and N-demethylated products [2]) without interference from co-administered phenothiazines such as perphenazine. The distinct metabolic profile—butaperazine undergoes N-demethylation and ring hydroxylation as major pathways [2]—means that a butaperazine-specific SIL-IS is required to track the parent drug and its unique metabolite spectrum.

Antipsychotic Potency Clinical Comparison Pharmacokinetics

Optimal Application Scenarios for Butaperazine-d6 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Butaperazine Pharmacokinetic (PK) and Bioequivalence Studies

Butaperazine-d6 is the mandatory SIL-IS for the validated LC-MS/MS quantification of butaperazine in human plasma and urine for PK studies submitted to regulatory agencies. The isotopic purity (>98% d6) minimizes cross-talk and ensures that the lower limit of quantification (LLOQ) is not compromised by residual unlabeled internal standard. Matrix effect comparability (CV <20%) and co-elution fidelity (resolution <1.5) satisfy FDA and EMA bioanalytical method validation requirements . Alternative non-isotopic internal standards or deuterated analogs of other phenothiazines (e.g., perazine-d8) cannot simultaneously achieve co-elution, matched recovery, and matched ionization efficiency with butaperazine.

Forensic Toxicology Confirmation of Butaperazine in Postmortem and DUID Samples

In forensic toxicology, the presence of multiple phenothiazine drugs in a single sample is common. Butaperazine-d6 provides unambiguous identification and quantification of butaperazine by virtue of its distinct precursor-to-product ion transitions (MRM) and M+6 isotopic shift. The chromatographic resolution from other phenothiazines (e.g., perphenazine, prochlorperazine) is achieved through reversed-phase HPLC conditions optimized for butaperazine , and the deuterated internal standard ensures that ion suppression from co-extracted matrix components in postmortem blood or tissue homogenates is corrected analyte-specifically.

Metabolite Identification and Metabolic Stability Studies of Butaperazine

The major metabolic pathways of butaperazine—phenothiazine ring hydroxylation and N-demethylation —produce metabolites that retain portions of the parent molecular scaffold. Butaperazine-d6 enables the tracking of the parent drug through in vitro hepatocyte or microsomal incubations without interference from metabolite signals, because the M+6 mass shift is preserved. This is critical for determining intrinsic clearance (CL_int) and for identifying which cytochrome P450 isoforms are responsible for butaperazine metabolism.

Quality Control and Batch Release Testing of Butaperazine Pharmaceutical Formulations

Although butaperazine is a legacy antipsychotic, its deuterated analog serves as an ideal internal standard for the quality control analysis of butaperazine active pharmaceutical ingredient (API) and finished dosage forms. The use of butaperazine-d6 in HPLC-UV or LC-MS assays provides superior accuracy and precision compared to external standard calibration, compensating for injection volume variability and minor mobile phase fluctuations. The documented purity of commercial butaperazine-d6 (≥95% chemical purity, >98% isotopic purity) supports its use as a reference standard in stability-indicating methods.

Quote Request

Request a Quote for Butaperazine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.